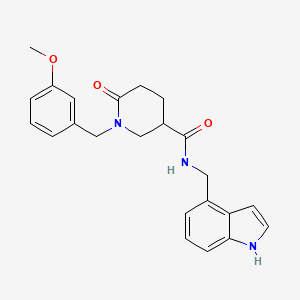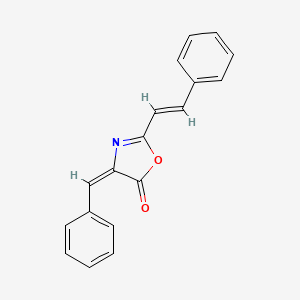
N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide, also known as INDOL, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways. N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. Furthermore, N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide are diverse and complex. N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its potential therapeutic applications. N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for drug development. However, one of the limitations of using N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide. One area of research is the development of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide derivatives with improved solubility and efficacy. Another area of research is the investigation of the potential of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration. Furthermore, the mechanism of action of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide needs to be further elucidated to understand its biochemical and physiological effects.
Synthesis Methods
The synthesis method of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 3-methoxybenzylamine, indole-4-carboxaldehyde, and 6-oxopiperidine-3-carboxylic acid in the presence of acetic acid and sodium triacetoxyborohydride. This reaction yields N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide as a white solid with a purity of over 95%.
Scientific Research Applications
N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-19-6-2-4-16(12-19)14-26-15-18(8-9-22(26)27)23(28)25-13-17-5-3-7-21-20(17)10-11-24-21/h2-7,10-12,18,24H,8-9,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFHABOQJUEWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)NCC3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6082846.png)
![ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B6082848.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6082868.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6082877.png)
![1-(cyclopropylmethyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6082881.png)
![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B6082907.png)

![2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6082932.png)
![2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6082940.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6082941.png)
![1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6082945.png)

![4-(2-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6082954.png)